molecular formula C9H11ClO2S B13606518 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid CAS No. 419565-62-1

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13606518
CAS No.: 419565-62-1
M. Wt: 218.70 g/mol
InChI Key: QLPIMHRURINKGC-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid is a compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a 2,2-dimethylpropanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid typically involves the introduction of the thiophene ring and subsequent functionalization. One common method involves the bromination of thiophene followed by a substitution reaction with chlorine to yield 5-chlorothiophene. This intermediate can then undergo a Friedel-Crafts acylation with 2,2-dimethylpropanoic acid chloride to form the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Nickel and palladium-based catalytic systems are frequently used in the synthesis of functionalized thiophenes due to their efficiency and ability to control regiochemistry .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 2,2-Dimethylpropanoic acid
  • Thiophene-2-carboxylic acid

Uniqueness

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid is unique due to the combination of the thiophene ring with a chlorine substituent and a 2,2-dimethylpropanoic acid moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-9(2,8(11)12)5-6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPIMHRURINKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244351
Record name 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419565-62-1
Record name 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=419565-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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